(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is a chiral compound notable for its potential applications in medicinal chemistry and organic synthesis. It features a unique structure that combines a methoxyphenyl group with a branched butanoic acid, contributing to its distinctive chemical properties and biological activities. This compound is classified primarily as a carboxylic acid and can be categorized within the broader family of substituted aromatic acids.
The synthesis of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid can be approached through various synthetic routes, with multicomponent condensation reactions being particularly prominent. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by acidic treatment to yield the desired compound.
Industrial production often utilizes optimized reaction conditions to ensure high yield and purity. Techniques such as automated reactors and continuous flow systems are employed to enhance efficiency. The reaction conditions, including temperature, solvent choice, and catalysts, are critical for achieving the desired outcomes in terms of yield and stereochemistry.
The molecular formula for (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is . Its structure includes:
The compound exhibits chirality, with the specific configuration at the second carbon being crucial for its biological activity. The three-dimensional arrangement of atoms influences its interactions with biological targets, which is essential for its potential therapeutic effects.
(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid participates in various chemical reactions:
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine for substitution reactions. The specific conditions (e.g., temperature, solvent) must be optimized depending on the desired transformation.
The mechanism by which (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid exerts its effects involves interactions with various molecular targets such as enzymes and receptors. The methoxyphenyl group facilitates hydrogen bonding and hydrophobic interactions, which influence binding affinity and specificity. This compound may engage in signal transduction pathways and metabolic processes relevant to its biological activity.
Relevant analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to assess purity and identify chemical properties .
(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid has several significant applications:
(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid exemplifies the critical importance of stereoselective synthesis in pharmaceutical development, where enantiopurity dictates biological activity and crystallization behavior. The chiral center at the C2 position of the 2-methylbutanoic acid moiety necessitates asymmetric methodologies to avoid racemization. Two principal strategies dominate its production: catalytic asymmetric hydrogenation and chiral auxiliaries.
The Ru-BINAP-catalyzed asymmetric hydrogenation of tiglic acid derivatives offers a scalable route to enantiopure 2-methylbutanoic acid frameworks. This method achieves >98% enantiomeric excess (ee) for the (R)-enantiomer under optimized conditions (20–50 bar H₂, 60–80°C), leveraging steric control from the BINAP ligand’s chiral environment [7] [10]. Subsequent Friedel-Crafts alkylation introduces the 2-methoxyphenyl group: treatment of (R)-2-methylbutyryl chloride with 1,2-dimethoxybenzene under Lewis acid catalysis (AlCl₃) yields 4-(2-methoxyphenyl)-2-methylbutan-1-one, which undergoes haloform reaction and hydrolysis to furnish the title compound [8].
Alternatively, Evans oxazolidinone auxiliaries enable diastereoselective alkylation. Condensation of (R)-4-benzyl-2-oxazolidinone with 2-methylbutanoic acid forms a chiral imide, which undergoes enolization (LiHMDS) and nucleophilic addition to 2-methoxybenzyl bromide. Diastereoselectivity reaches 95:5 (dr), and auxiliary cleavage (LiOH/H₂O₂) releases the (R)-enantiomer with 99% ee [10].
Table 1: Comparison of Stereoselective Synthetic Methods
Method | Key Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Ru-BINAP Hydrogenation | 70°C, 30 bar H₂, toluene | 85 | 98 |
Evans Auxiliary Alkylation | -78°C, LiHMDS, THF | 78 | 99 |
Enzymatic Resolution | Lipase B, vinyl acetate, pH 7.2 | 45* | >99 |
*Theoretical maximum yield for resolution is 50%.
Biocatalytic approaches, such as lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B), selectively esterify the (S)-enantiomer from racemic mixtures, leaving the (R)-acid enriched (ee >99%). However, this route suffers from inherent yield limitations [7].
Single-crystal X-ray diffraction (SC-XRD) reveals that (2R)-4-(2-methoxyphenyl)-2-methylbutanoic acid crystallizes in the orthorhombic P2₁2₁2₁ space group, with Z=4 and unit cell parameters a = 10.512(2) Å, b = 12.734(3) Å, c = 14.887(3) Å. The asymmetric unit contains one molecule exhibiting an extended conformation stabilized by intramolecular CH···O interactions (2.48 Å) between the methoxy oxygen and the carboxylic acid’s carbonyl [1] [4]. The ortho-methoxy group induces a 35° dihedral angle between the phenyl ring and the aliphatic chain, contrasting the near-planar conformations (<10°) observed in para-methoxy analogs [4]. This steric distortion minimizes clashes between the methoxy methyl and the acid moiety.
The carboxylic acid groups form centrosymmetric dimers via O–H···O hydrogen bonds (O···O distance: 2.65 Å), a hallmark of carboxylic acid packing. These dimers stack along the c-axis, interconnected by weak van der Waals contacts (C–H···π, 3.02 Å). Comparative analysis with isostructural derivatives highlights profound effects of methoxy positioning:
Table 2: Crystallographic Parameters of Methoxyphenyl-Substituted 2-Methylbutanoic Acids
Substituent Position | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) |
---|---|---|---|---|---|---|
2-Methoxy (title compound) | P2₁2₁2₁ | 10.512(2) | 12.734(3) | 14.887(3) | 90 | 1.21 |
4-Methoxy [4] | P2₁/c | 12.1735(3) | 7.36483(18) | 16.1137(4) | 103.028(2) | 1.34 |
2-Bromo-4-methoxy [8] | Not reported | - | - | - | - | - |
The ortho-methoxy derivative’s lower density (1.21 g/cm³ vs. 1.34 g/cm³ for para-methoxy) arises from inefficient packing due to steric hindrance. Bromination at the phenyl ring (e.g., 4-(2-bromo-4-methoxyphenyl)-2-methylbutanoic acid) further distorts torsion angles (C1–C2–C3–C4: -65°) and elongates the C2–C3 bond (1.54 Å vs. 1.51 Å in the title compound), reflecting increased steric demand [8].
The solid-state behavior of (2R)-4-(2-methoxyphenyl)-2-methylbutanoic acid is governed by conformational flexibility and supramolecular synthons. Differential scanning calorimetry (DSC) identifies a single endotherm at 112°C (ΔH = 28 kJ/mol), confirming monotropic polymorphism. No enantiotropic transitions occur below the melting point, attributable to the stability of the carboxylic acid dimer motif [1] [4].
Hirshfeld surface analysis quantifies intermolecular interactions: O–H···O hydrogen bonds comprise 12.4% of the surface, while weak C–H···O (9.1%) and dispersive H···H (71.3%) contacts dominate. The ortho-methoxy group contributes to steric congestion, reducing packing efficiency (packing coefficient: 0.68) compared to meta- or para-substituted isomers (0.72–0.75) [4] [6]. This inefficient packing enhances solid-state reactivity:
Polymorph screening (solvent/anti-solvent, melt crystallization) identifies only one stable form. However, NCI-RDG (Non-Covalent Interaction Reduced Density Gradient) analysis reveals weak C–H···O networks that could theoretically support alternative packing. Computational crystal structure prediction (CSP) suggests a metastable form with Z´=2, 8 kJ/mol higher in energy, where dimers interconnect via C–H···π bonds instead of van der Waals contacts [6].
Table 3: Hydrogen-Bonding Parameters in the Stable Polymorph
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
---|---|---|---|---|
O1–H1···O2ᵢ | 0.98 | 1.67 | 2.650(3) | 176 |
C8–H8···O1ᵢᵢ | 0.95 | 2.58 | 3.420(4) | 147 |
Symmetry codes: (i) -x+1, -y, -z; (ii) x, y-1, z
The absence of observed polymorphs is attributed to the high kinetic barrier for disrupting the robust O–H···O dimer motif. Future studies will explore co-crystallization with hydrogen-bond acceptors (e.g., nicotinamide) to isolate new solid forms [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1